1-Allyl-3-(4-isopropylphenyl)thiourea
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Overview
Description
1-Allyl-3-(4-isopropylphenyl)thiourea is an organosulfur compound with the molecular formula C13H18N2S. It is a derivative of thiourea, where the hydrogen atoms are substituted with an allyl group and a 4-isopropylphenyl group. This compound is known for its diverse applications in organic synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-(4-isopropylphenyl)thiourea can be synthesized through the reaction of 4-isopropylphenyl isothiocyanate with allylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(4-isopropylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and isopropylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: New thiourea derivatives with different substituents.
Scientific Research Applications
1-Allyl-3-(4-isopropylphenyl)thiourea has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antibacterial, antioxidant, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, elastomers, and other materials.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4-isopropylphenyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-Allyl-3-(4-isopropylphenyl)thiourea is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
1-Allyl-3-phenylthiourea: Lacks the isopropyl group, leading to different reactivity and biological activity.
1-Allyl-3-(4-methylphenyl)thiourea: The methyl group alters the compound’s properties compared to the isopropyl group.
1-Allyl-3-(4-chlorophenyl)thiourea:
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-4-9-14-13(16)15-12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCPGEUIOWXTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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